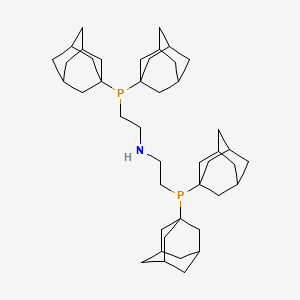

bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine

Description

BenchChem offers high-quality bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[bis(1-adamantyl)phosphanyl]-N-[2-[bis(1-adamantyl)phosphanyl]ethyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H69NP2/c1(3-46(41-17-29-5-30(18-41)7-31(6-29)19-41)42-20-32-8-33(21-42)10-34(9-32)22-42)45-2-4-47(43-23-35-11-36(24-43)13-37(12-35)25-43)44-26-38-14-39(27-44)16-40(15-38)28-44/h29-40,45H,1-28H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHQOEPPHGCYHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)P(CCNCCP(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8)C12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H69NP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90728923 | |

| Record name | 2-[Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]-N-{2-[di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]ethyl}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

674.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086138-36-4 | |

| Record name | 2-[Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]-N-{2-[di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]ethyl}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Bulky Phosphine Ligands

Bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine is a sterically demanding, electron-rich, tridentate PNP pincer ligand. The incorporation of the bulky di(1-adamantyl)phosphino groups imparts unique properties, including enhanced thermal stability and the promotion of challenging catalytic transformations. Such ligands are of significant interest in coordination chemistry and homogeneous catalysis, finding applications in areas like cross-coupling reactions, hydrogenation, and small molecule activation. The adamantyl cage structure provides a rigid and bulky framework that can create a specific coordination environment around a metal center, influencing its reactivity and selectivity.

This guide provides a comprehensive overview of a proposed synthetic route to this valuable ligand, detailing the preparation of key precursors and the final assembly. The methodologies presented are grounded in established principles of organophosphorus chemistry and are designed to be reproducible and self-validating through rigorous characterization.

Synthetic Strategy: A Multi-Step Approach

The synthesis of the target ligand is best approached through a convergent strategy, involving the independent preparation of two key precursors: bis(2-chloroethyl)amine hydrochloride and chlorodi(1-adamantyl)phosphine . These intermediates are then coupled in a final step to furnish the desired PNP ligand. This approach allows for the purification of each precursor, ensuring a cleaner final reaction and simplifying the isolation of the target compound.

Caption: Overall synthetic workflow for the target ligand.

Part 1: Synthesis of Precursor 1 - Bis(2-chloroethyl)amine Hydrochloride

The synthesis of bis(2-chloroethyl)amine hydrochloride is a well-established procedure involving the chlorination of diethanolamine using thionyl chloride.[1][2] This reaction proceeds readily, converting the hydroxyl groups into chlorides.

Reaction Scheme: (HOCH₂CH₂)₂NH + 2 SOCl₂ → (ClCH₂CH₂)₂NH·HCl + 2 SO₂ + HCl

Experimental Protocol:

Materials and Equipment:

-

1 L three-necked round-bottom flask

-

Reflux condenser with a gas outlet to a scrubber (containing NaOH solution)

-

Stirring plate and magnetic stir bar

-

Dropping funnel

-

Heating mantle

-

Schlenk line or vacuum pump for solvent removal

Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Diethanolamine | 105.14 | 31.5 g | 0.30 |

| Thionyl chloride | 118.97 | 51.0 mL (85.2 g) | 0.72 |

| Dichloroethane | - | 300 mL | - |

| Methanol | - | 20 mL | - |

Procedure:

-

Reaction Setup: Assemble the 1 L three-necked flask with a reflux condenser, a dropping funnel, and a magnetic stir bar. The gas outlet from the condenser should be connected to a scrubber containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

-

Initial Charging: To the flask, add diethanolamine (31.5 g, 0.30 mol) and 300 mL of dichloroethane.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (51.0 mL) to the stirred suspension via the dropping funnel. A solid suspension will form immediately.

-

Reaction: Gently heat the mixture to 50 °C. The initial solid will dissolve, and as the reaction proceeds under reflux, a new crystalline solid will appear. Maintain the reflux with stirring for 3 hours.

-

Quenching and Work-up: After 3 hours, cool the reaction mixture and carefully quench it by adding 20 mL of methanol to destroy any excess thionyl chloride.

-

Isolation: Remove the solvents under reduced pressure. A white crystalline solid of bis(2-chloroethyl)amine hydrochloride should be obtained in near-quantitative yield.

Self-Validation: The product can be characterized by ¹H NMR and melting point analysis. The disappearance of the starting material can be monitored by Thin Layer Chromatography (TLC).

Part 2: Synthesis of Precursor 2 - Chlorodi(1-adamantyl)phosphine

This bulky and electron-rich chlorophosphine is a critical intermediate. Its synthesis can be achieved from di(1-adamantyl)phosphine, which in turn is prepared from adamantane.[3] The synthesis of di(1-adamantyl)phosphine is known to be challenging due to the air-sensitivity of the product.[4] A reliable method involves the reduction of di(1-adamantyl)phosphinic acid chloride.

Step 2a: Di(1-adamantyl)phosphinic acid chloride

This intermediate is synthesized from adamantane, phosphorus trichloride, and aluminum trichloride.

Step 2b: Di(1-adamantyl)phosphine

The phosphinic acid chloride is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an inert solvent like diethyl ether or THF. This phosphine is highly air-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen).

Step 2c: Chlorodi(1-adamantyl)phosphine

The final chlorination step to yield the desired precursor is performed by reacting di(1-adamantyl)phosphine with a chlorinating agent. While several exist, using a controlled amount of phosgene in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a documented method.[5]

Reaction Scheme: Ad₂PH + COCl₂ (in toluene) + DBU → Ad₂PCl + DBU·HCl + CO

Experimental Protocol (Illustrative for Chlorination):

Materials and Equipment:

-

Schlenk flask and line

-

Cannula for liquid transfers

-

Sintered glass filter for filtration under inert atmosphere

-

Glovebox

Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (Example) | Moles (Example) |

| Di(1-adamantyl)phosphine (Ad₂PH) | 302.45 | 10.5 g | 34.7 mmol |

| DBU | 152.24 | 6.12 mL | 40.9 mmol |

| Phosgene (20% in toluene) | 98.92 | 30.0 mL | 56.7 mmol |

| Toluene (anhydrous) | - | ~350 mL | - |

| Pentane (anhydrous) | - | ~60 mL | - |

Procedure:

-

Inert Atmosphere: All manipulations must be carried out under a dry, inert atmosphere (argon or nitrogen) using Schlenk techniques or in a glovebox.

-

Reaction Setup: In a Schlenk flask, dissolve di(1-adamantyl)phosphine (10.5 g, 34.7 mmol) and DBU (6.12 mL, 40.9 mmol) in 250 mL of anhydrous toluene.

-

Cooling: Cool the solution to -10 °C using an appropriate cooling bath.

-

Addition of Phosgene: Slowly add a 20% solution of phosgene in toluene (30.0 mL, 56.7 mmol) via cannula. A viscous, light-yellow suspension will form.

-

Stirring and Dilution: To facilitate stirring, add an additional 100 mL of anhydrous toluene. Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Isolation: Filter the suspension through a cannula filter to remove the DBU hydrochloride salt. Wash the residue with toluene (2 x 100 mL).

-

Solvent Removal: Combine the filtrate and washings, and remove the volatiles under vacuum to yield a light-yellow solid.

-

Purification: Wash the solid with anhydrous pentane (2 x 30 mL) to remove impurities. Dry the resulting lemon-yellow powder under vacuum.

Self-Validation: The product should be characterized by ³¹P NMR spectroscopy, which is expected to show a signal around δ = 139 ppm.[5]

Part 3: Synthesis of Bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine

This final step involves the nucleophilic substitution of the chloride atoms in bis(2-chloroethyl)amine by a di(1-adamantyl)phosphide anion. The phosphide is generated in situ from chlorodi(1-adamantyl)phosphine and a strong reducing agent or by deprotonation of di(1-adamantyl)phosphine with a strong base like n-butyllithium. The latter is often a cleaner method.

Caption: Logical flow of the final coupling reaction.

Experimental Protocol (Proposed):

Materials and Equipment:

-

Schlenk flasks and line

-

Cannula for liquid transfers

-

Low-temperature bath (e.g., dry ice/acetone)

-

Glovebox for handling air-sensitive solids

Reagents:

| Reagent | Molar Mass ( g/mol ) | Stoichiometry |

| Di(1-adamantyl)phosphine | 302.45 | 2.2 eq. |

| n-Butyllithium (e.g., 1.6 M in hexanes) | 64.06 | 2.2 eq. |

| Bis(2-chloroethyl)amine hydrochloride | 178.48 | 1.0 eq. |

| Triethylamine (anhydrous) | 101.19 | 1.1 eq. |

| Tetrahydrofuran (THF, anhydrous) | - | Solvent |

| Degassed water | - | For work-up |

| Hexane (anhydrous) | - | For precipitation/washing |

Procedure:

-

Inert Atmosphere: This entire procedure must be conducted under a strict inert atmosphere.

-

Amine Free Base Generation: In a Schlenk flask, suspend bis(2-chloroethyl)amine hydrochloride (1.0 eq.) in anhydrous THF. Add anhydrous triethylamine (1.1 eq.) and stir the mixture at room temperature for 1-2 hours to generate the free amine. The triethylamine hydrochloride salt will precipitate.

-

Phosphide Generation: In a separate, larger Schlenk flask, dissolve di(1-adamantyl)phosphine (2.2 eq.) in anhydrous THF. Cool the solution to -78 °C. Slowly add n-butyllithium (2.2 eq.) dropwise. A color change (typically to orange or red) indicates the formation of the lithium phosphide. Allow the solution to stir at low temperature for 30 minutes, then warm to 0 °C for another 30 minutes.

-

Coupling Reaction: Recool the lithium di(1-adamantyl)phosphide solution to -78 °C. Transfer the previously prepared suspension of free bis(2-chloroethyl)amine in THF to the phosphide solution via cannula.

-

Reaction Progression: Slowly warm the reaction mixture to room temperature and then heat to reflux for 12-24 hours. The progress of the reaction can be monitored by ³¹P NMR by periodically taking aliquots (under inert atmosphere).

-

Quenching and Work-up: After the reaction is complete (as indicated by the disappearance of the phosphide signal in the ³¹P NMR), cool the mixture to 0 °C and carefully quench by the slow addition of degassed water.

-

Extraction: Transfer the mixture to a separatory funnel. The product is likely to be in the organic phase. Wash the organic layer with degassed brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation and Purification: Filter off the drying agent and remove the solvent under vacuum. The crude product will likely be a solid. Triturate or recrystallize the solid from a suitable solvent system (e.g., THF/hexane) to obtain the pure product. The final product is air-sensitive and should be stored under an inert atmosphere, preferably in a refrigerator.

Rationale for Experimental Choices:

-

Base Selection: n-Butyllithium is a strong, non-nucleophilic base suitable for deprotonating the P-H bond of the secondary phosphine to generate the highly nucleophilic phosphide. Triethylamine is a weaker base used to neutralize the hydrochloride salt of the amine precursor without interfering with the main reaction.

-

Solvent: THF is an excellent solvent for this type of reaction as it is polar enough to dissolve the organometallic intermediates and has a suitable boiling point for reflux. It must be anhydrous to prevent quenching the phosphide and n-butyllithium.

-

Temperature Control: The initial deprotonation and the addition of the electrophile are performed at low temperatures (-78 °C) to control the reactivity and prevent side reactions. The reaction is then heated to provide the necessary activation energy for the double nucleophilic substitution.

Characterization and Validation

To confirm the successful synthesis of bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine, a combination of spectroscopic techniques is essential.

Expected Properties:

| Property | Value | Source |

| CAS Number | 1086138-36-4 | [6] |

| Molecular Formula | C₄₄H₆₉NP₂ | [6] |

| Molecular Weight | 673.97 g/mol | [6] |

| Appearance | White to off-white solid | - |

| Melting Point | 217-222 °C | [6] |

| Sensitivity | Air-sensitive | [6] |

| Solubility | Insoluble in water | [6] |

Spectroscopic Analysis:

-

³¹P NMR: This is the most diagnostic technique. A single resonance in the ³¹P{¹H} NMR spectrum is expected, confirming the presence of a single phosphorus environment. The chemical shift will be indicative of a trialkylphosphine.

-

¹H NMR: The spectrum should show characteristic broad signals for the adamantyl protons and distinct multiplets for the ethyl bridge protons (-CH₂-N-CH₂- and -P-CH₂-). Integration should match the expected proton count.

-

¹³C NMR: The spectrum will show the characteristic signals for the adamantyl cage carbons and the ethyl bridge carbons.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

References

-

Dalton Transactions. (2015). phosphine ligands: synthesis, palladium complexation, and catalytic activity. RSC Publishing. DOI:10.1039/D5DT02523K

- Google Patents. (n.d.). CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane.

-

National Institutes of Health. (n.d.). Dichlorophosphinic bis(2-chloroethyl)amide. PMC. Retrieved February 5, 2026, from [Link]

-

Gujarat Pollution Control Board. (n.d.). Manufacturing Process. Retrieved February 5, 2026, from [Link]

-

Asian Journal of Chemistry. (2013). Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Retrieved February 5, 2026, from [Link]

-

Organic Syntheses. (n.d.). Tri-(1-adamantyl)phosphine. Retrieved February 5, 2026, from [Link]

-

National Institutes of Health. (2012). A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. PMC. Retrieved February 5, 2026, from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Preparation of a Series of Supported Nonsymmetrical PNP‐Pincer Ligands and the Application in Ester Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repositum.tuwien.at [repositum.tuwien.at]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ³¹P NMR Spectroscopy of Bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine

Abstract

This technical guide provides a comprehensive overview of the principles and practical considerations for acquiring and interpreting the ³¹P Nuclear Magnetic Resonance (NMR) spectrum of bis(2-(di(adamantan-1-yl)phosphino)ethyl)amine. This sterically demanding, electron-rich phosphine ligand presents unique challenges and considerations in NMR analysis. This document is intended for researchers, scientists, and drug development professionals who utilize organophosphorus compounds and require a deep, practical understanding of this powerful analytical technique. We will delve into the theoretical underpinnings of the ³¹P NMR experiment, provide detailed, field-tested protocols for sample preparation and data acquisition, and offer insights into the interpretation of the resulting spectra, all grounded in authoritative scientific literature.

Introduction: The Significance of ³¹P NMR for Characterizing Bulky Phosphine Ligands

Bis(2-(di(adamantan-1-yl)phosphino)ethyl)amine is a chelating ligand characterized by its significant steric bulk, conferred by the four adamantyl substituents on the two phosphorus atoms. These bulky groups create a unique electronic and steric environment around the phosphorus centers, which profoundly influences the reactivity and coordination chemistry of the ligand. ³¹P NMR spectroscopy is an exceptionally powerful and direct tool for characterizing such organophosphorus compounds.[1][2]

The phosphorus-31 nucleus possesses several favorable properties for NMR spectroscopy: it has a spin of ½, a natural abundance of 100%, and a high gyromagnetic ratio, leading to good sensitivity and sharp signals.[3] The chemical shift of the ³¹P nucleus is highly sensitive to its electronic environment, including the nature of the substituents, bond angles, and coordination state.[3][4] This sensitivity makes ³¹P NMR an invaluable technique for assessing the purity of the ligand, studying its solution-state behavior, and monitoring its reactions with metal precursors.[5]

Due to the air-sensitive nature of many phosphine ligands, including the topic compound, specialized sample handling techniques are paramount to obtaining high-quality, artifact-free spectra.[5] This guide will provide a robust framework for understanding and implementing these critical procedures.

Predicting the ³¹P NMR Spectrum: Steric and Electronic Effects

While no direct literature spectrum for bis(2-(di(adamantan-1-yl)phosphino)ethyl)amine is readily available, we can make a well-reasoned prediction of its key spectral features by examining structurally analogous compounds and considering the fundamental principles that govern ³¹P chemical shifts.

Expected Chemical Shift (δ)

The chemical shift in ³¹P NMR is influenced by the electron density around the phosphorus nucleus. Electron-donating groups increase the shielding and shift the resonance to a higher field (more negative ppm values), while electron-withdrawing groups decrease shielding and cause a downfield shift (more positive ppm values).[4]

In bis(2-(di(adamantan-1-yl)phosphino)ethyl)amine, each phosphorus atom is bonded to two bulky, electron-donating adamantyl groups and one ethylamino bridge. The adamantyl groups, being tertiary alkyl substituents, are strongly electron-donating. This high electron density is expected to result in a significantly shielded phosphorus environment.

To estimate the chemical shift, we can compare it to other bulky trialkylphosphines:

| Compound | Structure | ³¹P Chemical Shift (δ, ppm) |

| Tricyclohexylphosphine | P(C₆H₁₁)₃ | ~ +11 |

| Tri-tert-butylphosphine | P(t-Bu)₃ | ~ +63 |

| Predicted: Bis(2-(di(adamantan-1-yl)phosphino)ethyl)amine | HN(CH₂CH₂P(Adamantyl)₂)₂ | ~ +40 to +60 |

The adamantyl group is sterically larger but electronically similar to a tert-butyl group. Therefore, the chemical shift is anticipated to be in a similar downfield region to tri-tert-butylphosphine. The presence of the ethylamino bridge is not expected to dramatically alter the chemical shift from that of a simple trialkylphosphine with similar bulky substituents.

Signal Multiplicity and Coupling Constants

In a proton-decoupled (³¹P{¹H}) NMR spectrum, the two phosphorus atoms in bis(2-(di(adamantan-1-yl)phosphino)ethyl)amine are chemically and magnetically equivalent due to the symmetry of the molecule. This equivalence means they will not split each other, and a single sharp resonance is expected.[1]

However, in a proton-coupled spectrum, the signal would be split by the protons on the adjacent methylene groups of the ethyl bridge (a ²JPH coupling), resulting in a more complex multiplet.[6]

A noteworthy consideration for bis(phosphine) ligands is the possibility of through-space P-P coupling, even when the phosphorus atoms are chemically equivalent. This phenomenon is more commonly observed in rigid systems where the phosphorus lone pairs are forced into close proximity.[7] In a flexible acyclic ligand like the one discussed here, significant through-space coupling is less likely to be observed as a distinct splitting but may contribute to line broadening. Long-range through-bond P-P coupling (e.g., ⁵JPP) is also possible but is typically very small in flexible systems and may not be resolved.[8]

Experimental Protocol: A Self-Validating System

The following protocol is designed to ensure the acquisition of a high-quality ³¹P NMR spectrum for the air-sensitive bis(2-(di(adamantan-1-yl)phosphino)ethyl)amine.

Sample Preparation: The Cornerstone of Quality Data

Given the air-sensitivity of the compound, all manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[5]

Diagram of the Sample Preparation Workflow:

Caption: Workflow for preparing an air-sensitive NMR sample.

Detailed Steps:

-

Solvent Selection: Due to the nonpolar nature of the adamantyl groups, a nonpolar deuterated solvent is recommended. Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) are excellent choices. Ensure the solvent is thoroughly degassed to remove dissolved oxygen, which can lead to the oxidation of the phosphine.

-

Sample Weighing and Transfer: In an inert atmosphere, accurately weigh approximately 15-20 mg of the phosphine ligand into a clean, dry vial. Transfer the solid to a J. Young's NMR tube.

-

Solvent Addition: Using a gas-tight syringe, add approximately 0.6 mL of the chosen deuterated solvent to the NMR tube.

-

Sealing and Dissolution: Securely close the J. Young's tap. Gently agitate the tube to ensure the complete dissolution of the sample.

-

External Referencing: The standard reference for ³¹P NMR is 85% phosphoric acid (H₃PO₄) in H₂O, assigned a chemical shift of 0 ppm.[3] It is crucial to use an external reference (a sealed capillary of H₃PO₄ placed inside the NMR tube or a separate reference sample) to avoid any potential reaction with the air-sensitive sample.

Data Acquisition Parameters

The following parameters are a robust starting point for acquiring a high-quality ³¹P{¹H} NMR spectrum.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 | A standard 30° pulse with proton decoupling. |

| Acquisition Time (AQ) | 1.0 - 2.0 s | Allows for good digital resolution. |

| Relaxation Delay (D1) | 5 - 10 s | Phosphine ligands can have long T₁ relaxation times. A longer delay ensures full relaxation and accurate signal integration if needed. |

| Number of Scans (NS) | 16 - 64 | The high natural abundance and sensitivity of ³¹P mean that a good signal-to-noise ratio can often be achieved with a modest number of scans. |

| Spectral Width (SW) | 200 - 250 ppm | This range should comfortably encompass the expected chemical shift of the phosphine and any potential oxidation products. |

| Transmitter Frequency Offset (O1P) | Centered on the expected resonance (~50 ppm) | Optimizes the excitation profile for the region of interest. |

Diagram of the Data Acquisition and Processing Workflow:

Caption: Standard workflow for NMR data acquisition and processing.

Spectral Interpretation: From Raw Data to Structural Insights

A high-quality ³¹P{¹H} NMR spectrum of pure bis(2-(di(adamantan-1-yl)phosphino)ethyl)amine should exhibit a single, sharp singlet.

Key Features to Analyze:

-

Chemical Shift (δ): The position of the singlet should be compared to the predicted range of +40 to +60 ppm. A significant deviation from this range could indicate an unexpected electronic environment or the presence of impurities.

-

Linewidth: A narrow linewidth is indicative of a pure, diamagnetic compound in a homogeneous solution. Broadening of the signal could suggest:

-

Unresolved coupling.

-

Chemical exchange processes occurring on the NMR timescale.

-

The presence of paramagnetic impurities.

-

-

Impurities: A common impurity in phosphine samples is the corresponding phosphine oxide, formed by reaction with atmospheric oxygen.[5] The phosphine oxide, HN(CH₂CH₂P(O)(Adamantyl)₂)₂, would appear as a separate singlet, typically shifted significantly downfield from the parent phosphine.

Trustworthiness and Self-Validation

The integrity of the obtained spectrum relies on a self-validating experimental design. The use of an inert atmosphere during sample preparation is validated by the absence of a phosphine oxide peak in the final spectrum. The choice of a long relaxation delay is validated by achieving a stable and reproducible signal intensity over multiple acquisitions. Referencing to an external standard ensures that the reported chemical shift is accurate and independent of the sample matrix.

Conclusion

³¹P NMR spectroscopy is an indispensable tool for the characterization of bis(2-(di(adamantan-1-yl)phosphino)ethyl)amine. By understanding the interplay of steric and electronic effects, a reliable prediction of the spectral features can be made. Adherence to rigorous, field-proven protocols for handling air-sensitive materials is critical for obtaining high-quality, interpretable data. A single, sharp resonance in the predicted chemical shift range, in the absence of oxidation byproducts, serves as a strong confirmation of the structural integrity and purity of this sterically encumbered and synthetically valuable ligand.

References

-

Chalmers, B. A., et al. (2018). A Study of Through-Space and Through-Bond JPP Coupling in a Rigid Nonsymmetrical Bis(phosphine) and Its Metal Complexes. Inorganic Chemistry, 57(6), 3387–3398. Available at: [Link]

- Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University.

-

Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]

-

Maryasin, B., & Zipse, H. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Physical Chemistry Chemical Physics, 13(28), 12841-12852. Available at: [Link]

-

NMR Solutions. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

- Schraml, J., et al. (1992). 31P and 13C NMR spectra of cyclohexylphenylphosphines, tricyclohexylphosphine and triphenylphosphine. Magnetic Resonance in Chemistry, 30(6), 553-558.

-

SpectraBase. (n.d.). Tricyclohexylphosphine. Retrieved from [Link]

-

Tolstoy, P. M., et al. (2026). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Physical Chemistry Chemical Physics, 28, 538-550. Available at: [Link]

-

UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

-

Visser, H. G., et al. (2009). [N,N-Bis(diphenylphosphino)propylamine-κP,P]bromidotricarbonylrhenium(I). Acta Crystallographica Section E: Structure Reports Online, 65(12), m1575–m1576. Available at: [Link]

Sources

- 1. ekwan.github.io [ekwan.github.io]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. trilinkbiotech.com [trilinkbiotech.com]

- 5. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Using JPP to Identify Ni Bidentate Phosphine Complexes In Situ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Steric and Electronic Properties of Adamantyl Phosphine Ligands

Introduction: The Adamantyl Moiety in Ligand Design

In the realm of organometallic chemistry and homogeneous catalysis, the rational design of ancillary ligands is paramount to controlling the activity, selectivity, and stability of metal catalysts.[1][2] Among the vast arsenal of phosphine ligands, those incorporating the adamantyl scaffold have emerged as a class of uniquely effective modifiers for a range of catalytic transformations.[1][3] The adamantane framework, a rigid and bulky diamondoid hydrocarbon, imparts a unique combination of steric and electronic properties to the corresponding phosphine ligands, enabling unprecedented catalytic performance, particularly in challenging cross-coupling reactions.[4][5] This guide provides a comprehensive technical overview of the core principles governing the utility of adamantyl phosphine ligands, with a focus on their steric and electronic characteristics, synthesis, characterization, and applications in modern catalysis.

I. Steric Properties: Quantifying the Bulk of Adamantyl Phosphines

The steric influence of a phosphine ligand is a critical determinant of its coordination chemistry and the reactivity of its metal complexes.[6] The bulky nature of the adamantyl group allows for the creation of sterically demanding phosphine ligands that can promote reductive elimination, prevent catalyst deactivation, and create a specific coordination environment around the metal center.

A. The Tolman Cone Angle (θ)

The Tolman cone angle is a widely accepted metric for quantifying the steric bulk of phosphine ligands.[6][7] It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents. While the original Tolman cone angles were determined from physical models, computational methods are now commonly used for more accurate and context-dependent estimations.[7]

Adamantyl-containing phosphines exhibit large cone angles, indicative of their significant steric hindrance. For instance, tri(1-adamantyl)phosphine (PAd₃) is one of the bulkiest phosphine ligands known.[4][8]

| Ligand | Tolman Cone Angle (θ) in degrees | Reference |

| P(t-Bu)₃ | 182 | [8] |

| PAd₃ | ~178 | [8] |

| PCy₃ | 170 | [6] |

| PPh₃ | 145 | [6] |

Note: Cone angles can vary depending on the method of calculation and the specific metal complex used for the measurement.[7][9]

B. Percent Buried Volume (%Vbur)

Another valuable descriptor for steric bulk is the percent buried volume (%Vbur), which calculates the percentage of the volume of a sphere around the metal that is occupied by the ligand. This method can provide a more nuanced picture of the steric environment than the cone angle alone.

| Ligand | %Vbur (for AuCl complex) | Reference |

| PMe₃ | 23.3 | [8] |

| PAd₃ | 40.5 | [10] |

| P(t-Bu)₃ | 37.9 | [8] |

| XPhos | 53.1 | [8] |

The significant steric bulk of adamantyl phosphines, as quantified by both the Tolman cone angle and percent buried volume, plays a crucial role in their catalytic applications by facilitating the formation of coordinatively unsaturated metal species, which are often the active catalysts.[8]

Figure 1: Structures of Tri(1-adamantyl)phosphine and a Mor-DalPhos type ligand.

II. Electronic Properties: The Donor Strength of Adamantyl Phosphines

The electronic properties of a phosphine ligand, specifically its ability to donate electron density to the metal center (σ-donation), are as crucial as its steric profile in influencing catalytic activity.[6][11]

A. Basicity and pKa

The basicity of a phosphine, often expressed by the pKa of its conjugate acid ([R₃PH]⁺), is a direct measure of its σ-donor strength.[12] Alkylphosphines are generally stronger σ-donors than arylphosphines, and adamantyl phosphines are among the most electron-releasing alkylphosphines.[4]

| Ligand | pKa of [R₃PH]⁺ |

| P(t-Bu)₃ | 11.4 |

| PAd₃ | 11.1 |

| PCy₃ | 9.7 |

| PPh₃ | 2.73 |

The strong electron-donating nature of adamantyl phosphines enhances the electron density on the metal center, which can promote oxidative addition, a key step in many catalytic cycles.[8][13]

B. Tolman Electronic Parameter (TEP)

The Tolman electronic parameter (TEP) is an experimental measure of the electron-donating ability of a phosphine ligand, derived from the C-O stretching frequency (ν(CO)) in [Ni(CO)₃(PR₃)] complexes.[13][14] A lower ν(CO) value indicates a more electron-donating phosphine.

| Ligand | ν(CO) in [Ni(CO)₃L] (cm⁻¹) |

| P(t-Bu)₃ | 2056.1 |

| PAd₃ | 2056.4 |

| PCy₃ | 2056.4 |

| PPh₃ | 2068.9 |

The TEP values confirm the strong electron-donating character of adamantyl phosphines, placing them among the most electron-rich alkylphosphines.[4]

Sources

- 1. go.technologynetworks.com [go.technologynetworks.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Adamantyl-containing ligands: applications beyond C-C bond forming reactions-SINOCOMPOUND [en.sinocompound.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Adamantane: a promising motif for ligands in industry?-SINOCOMPOUND [en.sinocompound.com]

- 6. Phosphine Ligands | OpenOChem Learn [learn.openochem.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Verification Required - Princeton University Library [oar.princeton.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 14. research.manchester.ac.uk [research.manchester.ac.uk]

A Technical Guide to the Conformational Analysis of Bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine

Prepared by: Gemini, Senior Application Scientist

Abstract

Bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine is a sterically demanding, tridentate pincer-type ligand of the PNP class, characterized by its bulky di(1-adamantyl)phosphino groups. The sheer size of the adamantyl moieties imposes significant geometric constraints, making the ligand's conformational landscape a critical determinant of its coordination chemistry and catalytic activity. Understanding the accessible conformations is paramount for designing catalysts with tailored properties. This guide provides a comprehensive framework for the conformational analysis of this ligand, integrating computational modeling with experimental verification techniques. We will explore the causality behind methodological choices, present self-validating experimental protocols, and ground the discussion in authoritative references, offering researchers a robust strategy for investigating this and other sterically encumbered ligands.

Introduction: The Significance of Steric Bulk in PNP Ligands

Pincer ligands, which bind to a metal center in a meridional fashion, are foundational in modern organometallic chemistry and catalysis due to the stability and modularity they impart to metal complexes.[1][2] The PNP ligand class, featuring two phosphine donors and a central amine, has been particularly effective in enabling metal-ligand cooperation and facilitating challenging bond activations.[2][3]

The ligand at the core of this guide, bis(2-(di(adamantan-1-yl)phosphino)ethyl)amine, represents an extreme in steric hindrance. The adamantyl groups—rigid, bulky, diamondoid hydrocarbons—create a well-defined, sterically crowded pocket around the metal center upon coordination.[4] This steric profile is not merely a passive feature; it actively dictates:

-

Coordination Geometry: Forcing unusual bond angles and coordination numbers at the metal center.

-

Substrate Accessibility: Regulating which molecules can approach the catalytic site, thereby influencing selectivity.

-

Catalyst Stability: Protecting the metal center from decomposition pathways like dimerization or unwanted side reactions.

Consequently, a thorough conformational analysis is not an academic exercise but a prerequisite for rational catalyst design. The lowest energy conformation in the solid state may not be the active conformation in solution, and understanding the energetic barriers between different rotamers (rotational isomers) is key to predicting reactivity.[1]

Molecular Structure and Potential Conformational Isomers

The fundamental structure consists of a central secondary amine linked by two ethyl chains to two di(adamantyl)phosphino groups. The key degrees of freedom that define the ligand's conformation are the rotations around the P-C, C-C, and C-N bonds of the ethyl arms.

The dominant steric interaction arises from the four bulky adamantyl groups. Their rigid cage-like structure prevents internal bond rotations that might alleviate steric strain, unlike more flexible alkyl groups like tert-butyl.[4] This rigidity leads to a more defined, yet highly constrained, set of possible low-energy conformations. The primary conformational question revolves around the relative orientation of the two P(Ad)₂ moieties with respect to each other and the central amine.

Potential conformers can be broadly categorized by the torsion angles of the P-C-C-N backbone, leading to arrangements that can be described as syn or anti with respect to the phosphorus lone pairs or the overall disposition of the adamantyl groups.

A Dual-Pronged Approach: Computational and Experimental Analysis

A credible conformational analysis relies on the synergy between theoretical prediction and experimental validation. Computational methods provide a map of the potential energy surface, identifying stable conformers and the transition states that separate them. Experimental techniques then provide real-world data to confirm these predictions, primarily in the solid state (X-ray diffraction) and in solution (NMR spectroscopy).

Caption: Workflow for integrated conformational analysis.

Computational Modeling: Mapping the Energy Landscape

Density Functional Theory (DFT) is the workhorse for computational analysis of such systems, offering a favorable balance of accuracy and computational cost for organometallic complexes.[1][5]

Protocol 1: DFT-Based Conformational Search

-

Initial Structure Generation:

-

Manually build several plausible starting geometries of the ligand using molecular modeling software. The goal is to start optimizations from different points on the potential energy surface. For this ligand, key variations would involve rotating the P-C₂H₄-N backbone to create both extended (anti) and more compact (gauche or eclipsed) forms.

-

-

Geometry Optimization:

-

Rationale: This step computationally "relaxes" the initial structures into the nearest low-energy conformation (a local minimum).

-

Method: Perform geometry optimizations using a DFT functional that adequately accounts for dispersion forces, which are significant in large, sterically crowded molecules. The B3LYP functional with an empirical dispersion correction (e.g., B3LYP-D3) is a robust choice.[1]

-

Basis Set: Use a Pople-style basis set like 6-31G(d) for initial optimizations. For final energy calculations, a larger, more flexible basis set such as def2-TZVP is recommended for higher accuracy.[1]

-

Software: Gaussian, ORCA, or similar quantum chemistry packages are standard.[1]

-

-

Frequency Calculation:

-

Rationale: This is a self-validating step. A true energy minimum will have zero imaginary frequencies. A single imaginary frequency indicates a transition state.

-

Method: Perform a frequency calculation on each optimized geometry at the same level of theory.

-

-

Analysis of Results:

-

Compare the final optimized geometries. Identify unique conformers based on key dihedral angles (P-C-C-N) and the spatial arrangement of the adamantyl groups.

-

Calculate the relative Gibbs free energies (ΔG) of the conformers to determine their thermodynamic populations at a given temperature.

-

| Parameter | Recommendation | Justification |

| Functional | B3LYP-D3(BJ) | Good balance of accuracy for geometry and includes non-covalent dispersion effects, critical for bulky groups.[1] |

| Basis Set | def2-TZVP | Triple-zeta quality with polarization functions provides high accuracy for final energy calculations. |

| Solvent Model | PCM or SMD (e.g., in THF) | Simulates the solution-phase environment, which can influence conformational preference. |

| Task | Opt + Freq | Ensures that the optimized geometry is a true energy minimum. |

Table 1: Recommended DFT Calculation Parameters.

Experimental Verification: Grounding Theory in Reality

Single-Crystal X-ray Diffraction (Solid State)

X-ray diffraction provides an unambiguous snapshot of the molecule's conformation in the solid state.[6] While this may not represent the dominant solution-phase structure, it is the ultimate benchmark against which computational models must be compared.

Experimental Workflow:

-

Synthesis: The ligand is typically synthesized via C-P coupling reactions.[7]

-

Crystallization: Grow single crystals suitable for diffraction. This is often the most challenging step for bulky, flexible molecules. Slow evaporation or vapor diffusion of a solvent/anti-solvent system (e.g., THF/pentane) is a common starting point.

-

Data Collection & Structure Solution: Analyze the crystal on a single-crystal X-ray diffractometer. The resulting electron density map is used to solve the molecular structure.

The solved crystal structure provides precise bond lengths, bond angles, and torsion angles, offering a high-resolution view of one low-energy conformer.[7]

Variable-Temperature NMR Spectroscopy (Solution State)

NMR spectroscopy is the most powerful tool for probing molecular structure and dynamics in solution. For a molecule like bis(2-(di(adamantan-1-yl)phosphino)ethyl)amine, which may undergo rapid conformational exchange at room temperature, variable-temperature (VT) NMR is essential.[8][9][10]

The Principle of VT-NMR:

-

At High Temperatures: If the rate of exchange between conformers is fast on the NMR timescale, the spectrum will show a single set of time-averaged signals.

-

At Low Temperatures: As the temperature is lowered, the rate of exchange slows. If the energy barrier is surmounted, the spectrum will broaden, then coalesce, and finally "freeze out" into separate, sharp signals for each distinct conformer present in solution.[11]

Protocol 2: VT-NMR Analysis

-

Instrument & Nuclei: Use a high-field NMR spectrometer (≥400 MHz). The most informative nucleus will be ³¹P{¹H} due to its sensitivity to the electronic environment and conformation around the phosphorus atoms. ¹H and ¹³C NMR will also provide crucial information about the ethyl backbone and adamantyl groups.

-

Solvent Selection: Choose a solvent with a low freezing point and high boiling point to allow for a wide temperature range (e.g., Toluene-d₈ or THF-d₈).

-

Experiment Execution:

-

Acquire a standard ³¹P{¹H} NMR spectrum at room temperature (e.g., 298 K).

-

Incrementally decrease the temperature (e.g., in 10-20 K steps) down to the solvent's practical lower limit (e.g., 193 K).[11] Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

-

Observe spectral changes: look for peak broadening, coalescence, and the appearance of new signals at lower temperatures.

-

-

Data Interpretation:

-

The temperature at which two exchanging signals merge (the coalescence temperature) can be used to calculate the Gibbs free energy of activation (ΔG‡) for the conformational exchange process.

-

By integrating the signals of the distinct conformers at the lowest temperature, their relative populations can be determined, allowing for the calculation of the free energy difference (ΔG°) between them.

-

Synthesizing the Data: A Holistic View

The final step is to correlate the findings from all three techniques.

-

Does the lowest-energy conformer predicted by DFT match the solid-state structure from X-ray crystallography? Discrepancies can often be attributed to crystal packing forces.

-

Are the conformers observed in the low-temperature NMR spectrum consistent with the low-energy structures predicted by DFT?

-

Can the energy barriers calculated from VT-NMR data be correlated with the transition state energies calculated by DFT?

Agreement across these methods provides a high degree of confidence in the conformational model. Discrepancies provide opportunities for deeper insight, prompting refinement of the computational model or consideration of more complex dynamic processes.

Conclusion

The conformational analysis of a sterically demanding ligand like bis(2-(di(adamantan-1-yl)phosphino)ethyl)amine is a multifaceted challenge that requires a carefully integrated computational and experimental approach. By leveraging the predictive power of DFT to map the potential energy surface and validating those predictions with the definitive solid-state data from X-ray crystallography and the dynamic solution-state information from VT-NMR, researchers can build a comprehensive and reliable model of the ligand's behavior. This understanding is the cornerstone for harnessing its unique steric properties to develop next-generation catalysts for applications in organic synthesis and beyond.

References

- Gusev, D. G. (2011). Bulky PNP Ligands in Catalysis. In Pincer and Pincer-Type Complexes, 137-164. Wiley-VCH Verlag GmbH & Co. KGaA. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527634089]

- Feller, M., & Milstein, D. (2012). Pincer Complexes for Small Molecule Activation and Catalysis. In Topics in Organometallic Chemistry, 40, 1-36. Springer. [URL: https://link.springer.com/book/10.1007/978-3-642-25229-5]

- Munkerup, K., et al. (2019). Importance of Thorough Conformational Analysis in Modelling Transition Metal-Mediated Reactions: Case Studies on Pincer Complexes Containing Phosphine Groups. Journal of Molecular Catalysis A: Chemical, 475, 110479. [URL: https://www.sciencedirect.com/science/article/pii/S138111691930279X]

-

Bhattacharyya, R., et al. (2025). phosphine ligands: synthesis, palladium complexation, and catalytic activity. Dalton Transactions. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/dt/d5dt02523k]

- Harvey, J. N. (2006). Understanding the kinetics of fluxional processes in transition metal hydrides by a combination of NMR and computational methods. Comptes Rendus Chimie, 9(8), 1081-1091. [URL: https://www.sciencedirect.com/science/article/pii/S163107480600067X]

- van der Vlugt, J. I. (2012). Cooperative Catalysis with Pincer-Type Complexes. European Journal of Inorganic Chemistry, 2012(3), 363-375. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/abs/10.1002/ejic.201101039]

- Molen, J. D., et al. (2017). Tri(1-adamantyl)phosphine: Exceptional Catalytic Effects Enabled by the Synergy of Chemical Stability, Donicity, and Polarizability. Synlett, 28(01), 21-36. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0036-1588631]

- Browning, J. (2010). Fluxional Behaviour of Phosphole and Phosphine Ligands on Triosmium Clusters. Inorganica Chimica Acta, 363(1), 19-26. [URL: https://www.sciencedirect.com/science/article/pii/S002016930900763X]

- Grimblat, N., et al. (2015). Computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. [URL: https://www.sciencedirect.com/science/article/pii/S138111691000095X]

- Sigma-Aldrich. (n.d.). Bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/765089]

- Thermo Fisher Scientific. (n.d.). Bis(2-[di(1-adamantyl)phosphino]ethyl)amine, 97+%. [URL: https://www.fishersci.com/shop/products/bis-2-di-1-adamantyl-phosphino-ethyl-amine-97/AA108613836]

- DeArmond, P. D., et al. (2021). Benchmarking the Fluxional Processes of Organometallic Piano-Stool Complexes. Molecules, 26(8), 2269. [URL: https://www.mdpi.com/1420-3049/26/8/2269]

- University of Oxford, Department of Chemistry. (n.d.). Variable Temperature NMR Experiments. [URL: https://safety.chem.ox.ac.uk/sites/default/files/2022-09/VT_NMR_Guide.pdf]

-

Roy, R. K., et al. (2015). phosphine ligands: synthesis, palladium complexation, and catalytic activity. Dalton Transactions. [URL: https://pubs.rsc.org/en/content/articlehtml/2015/dt/d5dt02523k]

- Ahlquist, M. S. G. (2010). Iridium catalyzed hydrogenation of CO2 under basic conditions-mechanistic insight from theory. Journal of Molecular Catalysis A: Chemical, 324(1–2), 3–8. [URL: https://www.sciencedirect.com/science/article/pii/S1381116910000729]

- Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. [URL: https://pubs.acs.org/doi/abs/10.1021/cr60307a002]

- Chen, Y., & Fang, W. H. (2010). Mechanism for the light-induced O2 evolution from H2O promoted by Ru(II) PNN complex: a DFT study. The Journal of Physical Chemistry A, 114(37), 10334–10338. [URL: https://pubs.acs.org/doi/10.1021/jp105342k]

- Bain, A. D. (2003). Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103. [URL: https://www.sciencedirect.com/science/article/pii/S007965650300052X]

- Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. [URL: https://aip.

- Hoye, T. R., Dvornikovs, V., & Fine, J. M. (2007). Low-Temperature 1H NMR Studies. Angewandte Chemie International Edition, 46(12), 2004-2006. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200603713]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bulky PNP ligand-base metal complexes: Small molecule activation and catalytic activity - American Chemical Society [acs.digitellinc.com]

- 4. Verification Required - Princeton University Library [oar.princeton.edu]

- 5. Data-driven discovery of active phosphine ligand space for cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Di(1-adamantyl)](aryl)phosphine ligands: synthesis, palladium complexation, and catalytic activity - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02523K [pubs.rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Benchmarking the Fluxional Processes of Organometallic Piano-Stool Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

Theoretical Frameworks for Bulky Phosphine Ligands: A Computational Guide

Introduction: The Deterministic Shift

The era of trial-and-error ligand screening is being superseded by rational, parameter-driven design. For decades, the Tolman Cone Angle (

This guide details the computational protocols required to quantify the steric and electronic properties of these ligands, moving beyond static measurements to ensemble-based descriptors .

Steric Quantification: Beyond the Cone Angle

The Failure of

The Tolman Cone Angle assumes a ligand sweeps out a perfect cone. Buchwald ligands, with their flexible biaryl backbones, do not. They interlock with the metal center, creating "pockets" rather than a uniform shield.

The Solution: Percent Buried Volume ( )

Developed by Cavallo and Nolan,

Standard Parameters:

-

Sphere Radius (

): 3.5 Å (Standard for Pd/Ni catalysis). -

Metal-Phosphorus Bond (

): 2.28 Å (Standardized to ensure comparability). -

Mesh Spacing: 0.05 Å (for integration accuracy).

Protocol 1: Calculating using SambVca 2.1

Note: While web servers exist, high-throughput screening requires local batch processing.

-

Geometry Optimization: Optimize the free ligand or the

complex using DFT (B3LYP-D3(BJ)/def2-SVP is the current industry standard for screening). -

Standardization: If using the free ligand, dummy atoms must be placed to define the metal vector.

-

Tip: It is more accurate to optimize the actual

or

-

-

Calculation:

Data Interpretation:

| Ligand | Tolman Cone Angle ( | Implication | |

| PPh3 | 145° | ~30.5% | Standard reference; moderate steric demand. |

| P(t-Bu)3 | 182° | ~42.0% | High bulk; promotes reductive elimination. |

| XPhos | N/A (Flexible) | ~46.5% (Max) | Massive bulk; enforces mono-ligation ( |

| BrettPhos | N/A | ~49.0% | Extreme bulk; specialized for difficult C-N couplings. |

Electronic Quantification: The TEP Protocol

The Tolman Electronic Parameter (TEP) remains the gold standard for donor/acceptor variance. While originally experimental, modern workflows calculate TEP to avoid the toxicity of handling Nickel Tetracarbonyl.

The Computational Probe

We use the

-

Lower

= Stronger -

Higher

= Stronger

Protocol 2: In Silico TEP Determination

-

Construction: Build the

complex. -

Optimization: Run DFT optimization (Frequency calculation is mandatory).

-

Functional: M06 or B3LYP.[5]

-

Basis Set: def2-TZVP (Triple-zeta is crucial for accurate vibrational frequencies).

-

-

Scaling: DFT frequencies are systematic overestimates. Apply a scaling factor (typically ~0.96 for B3LYP) or use a linear regression equation calibrated to experimental data:

The Conformational Ensemble (Critical Step)

Scientific Integrity Alert: Calculating properties for a single lowest-energy structure of a Buchwald ligand is scientifically invalid. These ligands exist as a Boltzmann distribution of conformers. The "active" conformer in a catalytic cycle is often not the ground state.

Workflow: Ensemble Generation

-

Conformational Search: Use semi-empirical methods (GFN2-xTB via CREST) to generate 100+ conformers.

-

Pruning: Remove duplicates (RMSD < 0.125 Å).

-

DFT Refinement: Re-optimize the top 20 conformers within 3 kcal/mol of the global minimum.

-

Boltzmann Weighting: Calculate the weighted average of descriptors (

, Dipole, etc.) based on

Visualization: The Computational Pipeline

Caption: A modern computational workflow for ligand parameterization, moving from semi-empirical sampling to DFT-validated ensemble descriptors.

Mechanistic Application: Pd-Catalyzed Cross-Coupling

Why do bulky ligands work? The theoretical model explains the causality:

-

Monoligation (

): High -

Reductive Elimination (RE): The steric pressure of the bulky ligand compresses the C-Pd-N/O angle, lowering the activation barrier for product release.

Visualization: The Steric Influence on Catalysis

Caption: The catalytic cycle of Pd-cross coupling. Yellow text highlights steps specifically accelerated by high %Vbur ligands.

Experimental Protocol: DFT Input Example

For researchers replicating this workflow, the following Gaussian input block represents the standard for optimizing a ligand conformer to calculate electronic parameters.

System:

Note: int=ultrafine is mandatory for organometallic systems to avoid imaginary frequencies caused by grid errors.

References

-

Cavallo, L., et al. (2016). "SambVca 2.0: A Web Tool for the Calculation of the Buried Volume of Steric Ligands." Journal of Chemical Information and Modeling.

-

Sigman, M. S., & Doyle, A. G. (2021).[6][7] "Kraken: A Comprehensive Database of Organophosphorus Ligands." Nature Chemistry.[8]

-

Tolman, C. A. (1977). "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis." Chemical Reviews.

-

Buchwald, S. L., et al. (2008). "Ligands for Palladium-Catalyzed Cross-Couplings of Aryl Chlorides." Accounts of Chemical Research.

-

Grimme, S. (2019). "Exploration of Chemical Compound, Conformer, and Reaction Space with Meta-Dynamics Simulations Based on Tight-Binding Quantum Chemical Calculations." Journal of Chemical Theory and Computation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. aocdweb.com [aocdweb.com]

- 4. Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman’s Electronic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 7. Data-driven discovery of active phosphine ligand space for cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Ascendance of Adamantyl-Based Phosphine Ligands: A Technical Guide to Their Discovery, Properties, and Catalytic Prowess

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of homogeneous catalysis, the design of ancillary ligands is a cornerstone of innovation, directly influencing the efficiency, selectivity, and scope of transition metal-catalyzed reactions. Among the pantheon of phosphine ligands, those incorporating the rigid, bulky adamantyl scaffold have emerged as a class of unparalleled significance. This technical guide provides a comprehensive exploration of the discovery and historical development of adamantyl-based phosphine ligands. It delves into the fundamental principles that govern their exceptional performance, detailing the intricate interplay of their unique steric and electronic properties. Furthermore, this guide offers practical insights, including detailed synthetic protocols for key ligands and a comparative analysis of their catalytic activity in seminal cross-coupling reactions.

Genesis of a Privileged Ligand Class: A Historical Perspective

The journey of adamantyl-based phosphine ligands is intrinsically linked to the availability of their foundational hydrocarbon framework. While adamantane was first synthesized in 1941 by Prelog and co-workers, the laborious nature of this early method limited its widespread application. A more practical and scalable synthesis developed by Schleyer and co-workers in 1957, utilizing a Lewis acid-catalyzed isomerization, was a watershed moment, making adamantane a readily accessible building block.

The conceptual leap to incorporate this bulky, diamondoid structure into phosphine ligands was driven by the growing understanding of the role of ligand properties in catalysis. By the late 20th century, it was well-established that sterically demanding and electron-rich phosphines could significantly enhance the efficacy of palladium catalysts in cross-coupling reactions.[1] These properties were known to promote the crucial steps of oxidative addition and reductive elimination in the catalytic cycle.[1][2]

A pivotal moment in the history of adamantyl-based phosphine ligands occurred around the year 2000, with the introduction of di-1-adamantylalkylphosphines, commercially known as cataCXium® A, by the research group of Matthias Beller.[3][4] This class of ligands quickly proved to be exceptionally effective for the activation of challenging aryl chlorides in a variety of cross-coupling reactions, including Heck, Suzuki, and Buchwald-Hartwig aminations.[3]

The field continued to evolve with the development of new families of adamantyl-containing phosphines. Notably, in 2010, the group of Mark Stradiotto introduced the "DalPhos" class of ligands, such as Mor-DalPhos, which feature a di(1-adamantyl)phosphino group appended to an N-aryl amine backbone.[5] These ligands demonstrated remarkable activity in challenging C-N bond-forming reactions.[5]

A further significant advancement came in 2016 when the research group of Bradley Carrow reported the first successful synthesis of the homoleptic tri(1-adamantyl)phosphine. This ligand, which had previously been elusive due to its extreme steric bulk, exhibited exceptional catalytic performance, particularly in Suzuki-Miyaura coupling reactions, achieving remarkably high turnover numbers.[6]

The Adamantyl Advantage: Unraveling the Structure-Activity Relationship

The remarkable success of adamantyl-based phosphine ligands stems from a synergistic combination of their distinct steric and electronic characteristics. The adamantyl group, a rigid, three-dimensional cage-like hydrocarbon, imparts a unique set of properties to the phosphine center.

Steric Influence: A Shield of Stability and Activity

The most prominent feature of adamantyl-based phosphine ligands is their immense steric bulk. This is a critical factor in promoting the formation of highly reactive, monoligated palladium(0) species, which are often the active catalysts in cross-coupling reactions.[1][7] The bulky adamantyl groups disfavor the formation of less reactive bis-ligated palladium complexes, thereby accelerating the catalytic cycle.

The rigid, spherical nature of the adamantyl cage also provides a protective shield around the metal center, preventing catalyst decomposition pathways such as the formation of palladium black.[1] This steric protection contributes to the high stability and longevity of the catalyst, allowing for very low catalyst loadings and achieving high turnover numbers (TONs).[6]

Caption: Steric effects of adamantyl phosphine ligands.

Electronic Properties: Fueling the Catalytic Engine

Adamantyl groups are purely alkyl in nature and are strongly electron-donating. This high electron density at the phosphorus center is crucial for several reasons. Firstly, it enhances the rate of oxidative addition of the aryl halide to the palladium(0) center, which is often the rate-limiting step in the catalytic cycle.[1][2] Secondly, the electron-rich nature of the ligand strengthens the palladium-phosphine bond, contributing to the overall stability of the catalyst complex.

The combination of extreme steric bulk and high electron-donating ability is a hallmark of adamantyl-based phosphine ligands and is the primary reason for their superior performance compared to other bulky phosphines, such as those containing tert-butyl groups.

Synthesis of Key Adamantyl-Based Phosphine Ligands

The synthesis of sterically hindered phosphines can be challenging. However, efficient and scalable routes to key adamantyl-based phosphine ligands have been developed.

Experimental Protocol: Synthesis of Di(1-adamantyl)-n-butylphosphine (cataCXium® A)

This protocol is adapted from the literature and provides a reliable method for the synthesis of cataCXium® A.[5][8]

Materials:

-

Di(1-adamantyl)phosphine

-

n-Butyllithium (n-BuLi) in toluene

-

1-Bromobutane

-

Di-n-butyl ether

-

Saturated ammonium chloride solution

-

Sodium sulfate

-

Standard laboratory glassware for air-sensitive techniques

Procedure:

-

To a solution of di(1-adamantyl)phosphine (4.6 g, 15 mmol) in di-n-butyl ether (50 ml) under an inert atmosphere, add a 2.5 M solution of n-BuLi in toluene (20 ml, 50 mmol).

-

Reflux the reaction mixture for 1 hour.

-

Cool the mixture and add 1-bromobutane (4.1 g, 30 mmol) dropwise.

-

Reflux the mixture for an additional 30 minutes.

-

After cooling to room temperature, wash the reaction mixture with a saturated ammonium chloride solution (3 x 20 ml).

-

Separate the organic phase, dry it over sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield di(1-adamantyl)-n-butylphosphine. The product can be further purified by crystallization from ethanol.

Experimental Protocol: Synthesis of N-(2-(di(1-adamantyl)phosphino)phenyl)morpholine (Mor-DalPhos)

The synthesis of Mor-DalPhos typically involves the coupling of di(1-adamantyl)phosphine with a suitable N-arylmorpholine precursor, often an ortho-halo-N-arylmorpholine, via a palladium-catalyzed C-P coupling reaction. A general representation of this process is the reaction between di(1-adamantyl)phosphine and 4-(2-bromophenyl)morpholine in the presence of a palladium catalyst and a base.

Caption: General synthetic scheme for Mor-DalPhos.

Catalytic Applications and Performance

Adamantyl-based phosphine ligands have demonstrated exceptional performance in a wide array of palladium-catalyzed cross-coupling reactions. Their ability to activate unreactive aryl chlorides and to function at very low catalyst loadings makes them highly valuable for both academic research and industrial applications.[9]

Suzuki-Miyaura Coupling

In the Suzuki-Miyaura coupling, adamantyl-based phosphine ligands have enabled the efficient cross-coupling of a broad range of aryl and heteroaryl chlorides with boronic acids. The use of ligands like cataCXium® A and tri(1-adamantyl)phosphine allows for these reactions to be performed under mild conditions with high yields and exceptional turnover numbers, often exceeding 20,000.

| Ligand | Substrate | Catalyst Loading (mol%) | TON | Yield (%) | Reference |

| cataCXium® A | 4-Chlorotoluene | 0.005 (Pd) | 20,000 | 100 | |

| cataCXium® A | 2-Chlorotoluene | 0.005 (Pd) | 17,400 | 87 | |

| Tri(1-adamantyl)phosphine | 4-Chloroanisole | 0.05 (Pd) | >1900 | 95 | [6] |

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is another area where adamantyl-based phosphine ligands have had a significant impact. Ligands such as cataCXium® A and the DalPhos family are highly effective for the coupling of aryl chlorides with a wide variety of amines, including ammonia and hydrazines.

Other Cross-Coupling Reactions

The utility of adamantyl-based phosphine ligands extends beyond Suzuki-Miyaura and Buchwald-Hartwig reactions. They have also been successfully employed in:

-

Heck Coupling: The palladium-catalyzed reaction of aryl halides with alkenes.[3]

-

Sonogashira Coupling: The coupling of terminal alkynes with aryl or vinyl halides.

-

α-Arylation of Ketones: The formation of α-aryl ketones from the reaction of aryl halides with enolates.[4]

-

C-O and C-Halogen Bond Formation: These are more challenging transformations where adamantyl-based ligands have shown significant promise.[10]

Future Outlook

The discovery and development of adamantyl-based phosphine ligands have profoundly impacted the field of homogeneous catalysis. Their unique combination of steric bulk and electron-donating properties has enabled previously challenging or impossible transformations. As the demand for more efficient and sustainable chemical synthesis continues to grow, it is anticipated that adamantyl-based phosphine ligands and their future generations will play an increasingly important role in both academic and industrial settings. The ongoing research in this area is likely to focus on the development of new ligand architectures with even greater activity and selectivity, as well as their application in a broader range of catalytic transformations.

References

- Beller, M., et al. (2004). General Synthesis and Catalytic Applications of Di(1-adamantyl)alkylphosphines and Their Phosphonium Salts. Synthesis, 2004(06), 935-941.

- Stradiotto, M., et al. (2010). A versatile and highly active catalyst for the chemoselective N-arylation of anilines, amides, and hydrazones.

- Carrow, B. P., & Chen, L. (2017). Tri(1-adamantyl)phosphine: Exceptional Catalytic Effects Enabled by the Synergy of Chemical Stability, Donicity, and Polarizability. Synlett, 28(03), 280-288.

- Beller, M., et al. (2000). A new catalyst system for the Suzuki coupling of aryl chlorides.

- Stradiotto, M. (2012). DalPhos Ligands: A Practical Solution for Challenging Cross-Coupling Reactions. Synlett, 23(10), 1435-1448.

- Carrow, B. P., et al. (2016). Tri(1-adamantyl)phosphine: A Long-Sought Ligand for Palladium-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 138(4), 1146-1149.

-

Stradiotto Research Group. Publications. Retrieved from [Link]

- Beller, M., et al. (2000). New Highly Efficient Ligands for C-X-Coupling Reactions. Evonik Industries.

- Gevorgyan, A., et al. (2023). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Catalysis Science & Technology, 13(22), 6523-6529.

- Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.

- Beller, M., et al. (2005). Synthesis and Crystal Structure of Palladium(0) and Arylpalladium(II) Bromide Complexes of CataCXium A. Organometallics, 24(16), 3849-3853.

- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nacatsoc.org [nacatsoc.org]

- 4. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and Application of Butyldi-1-adamantylphosphine_Chemicalbook [chemicalbook.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 8. Butyldi-1-adamantylphosphine synthesis - chemicalbook [chemicalbook.com]

- 9. technologynetworks.com [technologynetworks.com]

- 10. Adamantyl-containing ligands: applications beyond C-C bond forming reactions-SINOCOMPOUND [en.sinocompound.com]

solubility of bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine in organic solvents

[1]

Common Aliases:

Executive Summary

Bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine is a sterically encumbered, electron-rich PNP pincer ligand. It is a critical precursor for high-performance ruthenium and iridium catalysts (e.g., Ru-MACHO-BH analogues) used in ester hydrogenation and dehydrogenative coupling reactions.[1]

The solubility profile of this ligand is dominated by the four bulky adamantyl "cages" surrounding the phosphorus centers. While the central secondary amine (-NH-) provides a locus for hydrogen bonding, the massive lipophilic adamantyl domains dictate a strong preference for non-polar to moderately polar aprotic solvents. Crucially, this ligand is air-sensitive; oxidation to the phosphine oxide (

Molecular Architecture & Solubility Physics[2]

To understand the solubility behavior, one must analyze the competition between the ligand's three functional domains:

-

The Adamantyl Shell (Hydrophobic/Lipophilic): The four adamantyl groups create a high-lattice-energy crystalline structure.[1] They are highly lipophilic, driving solubility in aromatics and chlorinated solvents while resisting dissolution in polar protic media (water/alcohols).

-

The Ethyl Backbone (Flexible Linker): Provides limited conformational flexibility but does not significantly enhance polarity.[1]

-

The Secondary Amine (Protic Center): The -NH- group is capable of hydrogen bonding, but it is sterically shielded by the adamantyl groups, reducing its interaction with protic solvents like methanol.

Solubility Logic Flow

The following diagram illustrates the decision matrix for solvent selection based on the ligand's structural properties.

Figure 1: Solubility decision matrix based on molecular interactions.[1] Green nodes indicate recommended solvents; red/black nodes indicate poor solvents or anti-solvents.

Solvent Compatibility Matrix

The following data summarizes the solubility of pure, crystalline bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine under an inert atmosphere (Nitrogen or Argon) at 25°C.

| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |

| Aromatics | Toluene | Excellent | Preferred solvent for reactions and storage. Forms stable solutions. |

| Benzene | Excellent | Good alternative, though toxic. | |

| Ethers | THF (Tetrahydrofuran) | Excellent | Standard solvent for metallation reactions (e.g., with |

| Diethyl Ether ( | Moderate | Soluble, but often used to wash crude precipitates due to lower saturation point than THF. | |

| 1,4-Dioxane | Good | Useful for higher temperature reactions.[1] | |

| Chlorinated | DCM (Dichloromethane) | High | Very high solubility.[1] Caution: DCM can react with phosphines over long periods (quaternization).[1] |

| Chloroform ( | High | Useful for NMR analysis ( | |

| Aliphatics | Hexanes / Pentane | Low / Temperature Dependent | Critical Anti-Solvent. Ligand is sparingly soluble at RT but precipitates at -30°C. Used for recrystallization.[1] |

| Protic | Methanol / Ethanol | Insoluble | The ligand will precipitate.[1] Useful for washing away inorganic salts during workup. |

| Water | Insoluble | Strictly hydrophobic. |

Experimental Protocols

A. Inert Atmosphere Dissolution (Standard Procedure)

Because the phosphine centers are electron-rich, they are susceptible to oxidation by atmospheric oxygen.[1] All solubility handling must occur under

Materials:

-

Schlenk line or Glovebox.

-

Anhydrous, degassed solvent (Toluene or THF recommended).

-

Bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine (Solid).[2][1]

Workflow:

-

Evacuation: Place the solid ligand in a Schlenk flask. Cycle vacuum/inert gas 3 times to remove adsorbed oxygen.[1]

-

Solvent Addition: Add degassed solvent via cannula or gas-tight syringe against a counter-flow of inert gas.[1]

-

Dissolution:

-

Toluene/THF: Swirl gently at room temperature. Dissolution should be rapid.

-

If cloudy: Mild heating (40°C) may be required if the sample is highly crystalline or impure.

-

Sonication: Permissible for 1-2 minutes to break up aggregates.

-

B. Recrystallization Strategy (Purification)

If the ligand appears off-white or has lower solubility than expected, it may require purification.[1] The high crystallinity of the adamantyl groups makes this ligand ideal for layered recrystallization .

-

Dissolve: Dissolve the crude ligand in the minimum amount of hot Toluene (approx. 60-80°C) inside a Schlenk tube.

-

Filter: Filter the hot solution through a cannula filter (glass fiber or Celite) to remove insoluble oxides or inorganic salts.[1]

-

Layer: Carefully layer anhydrous Hexane or Pentane (ratio 1:3 relative to Toluene) on top of the solution.[1] Do not mix.

-

Crystallize: Place the Schlenk tube in a freezer (-20°C to -35°C). The slow diffusion of Hexane into the Toluene layer will force the ligand to crystallize as white needles/blocks over 24-48 hours.

Troubleshooting & Diagnostics

"My ligand won't dissolve in Toluene."

If the material is insoluble in Toluene, it is likely oxidized .

-

Diagnosis: Check

NMR.[1]-

Pure Ligand: Singlet around ~20-40 ppm (depending on solvent/exact shift).[1]

-

Oxidized (

): Shift moves significantly downfield (often >50 ppm).

-

-

Implication: The phosphine oxide is much more polar and may require stronger polarity solvents (like hot alcohols) to dissolve, but it is catalytically useless for hydrogenation.[1]

"The solution turned green/blue."

-

Cause: Trace metal contamination (often Ni or Cu from spatulas/needles) coordinating to the ligand.[1]

-

Remedy: Use glass or Teflon-coated tools.[1] Ensure all glassware is acid-washed.

Handling Workflow Diagram